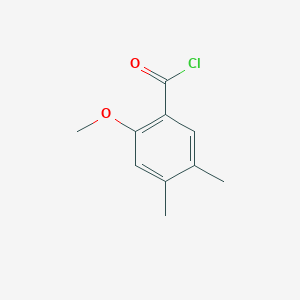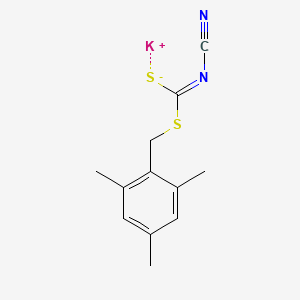
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt is a chemical compound with the molecular formula C12H13KN2S2 and a molecular weight of 288.47332 g/mol . This compound is known for its unique structure, which includes a cyanocarbonimidodithioate group attached to a 2,4,6-trimethylbenzyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt typically involves the reaction of 2,4,6-trimethylbenzyl chloride with potassium cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
化学反応の分析
Types of Reactions
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanocarbonimidodithioate group to amines or other reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines. Substitution reactions can lead to a variety of benzyl derivatives .
科学的研究の応用
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt involves its interaction with specific molecular targets and pathways. The cyanocarbonimidodithioate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate
- (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate sodium salt
- (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate lithium salt
Uniqueness
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt is unique due to its specific potassium salt form, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the potassium ion can also affect the compound’s overall stability and interaction with other molecules .
特性
分子式 |
C12H13KN2S2 |
|---|---|
分子量 |
288.5 g/mol |
IUPAC名 |
potassium;N-cyano-1-[(2,4,6-trimethylphenyl)methylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C12H14N2S2.K/c1-8-4-9(2)11(10(3)5-8)6-16-12(15)14-7-13;/h4-5H,6H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChIキー |
NKXSIJOKRGCHDT-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)CSC(=NC#N)[S-])C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
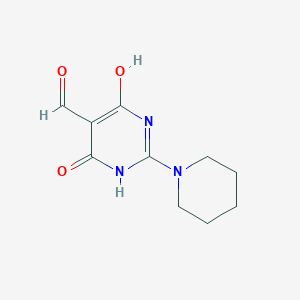
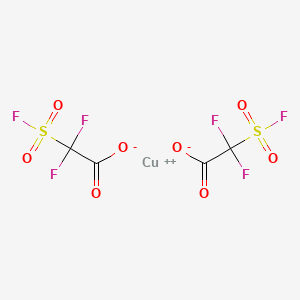



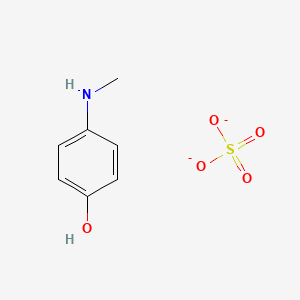


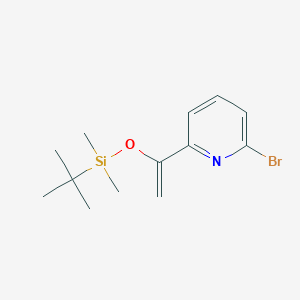

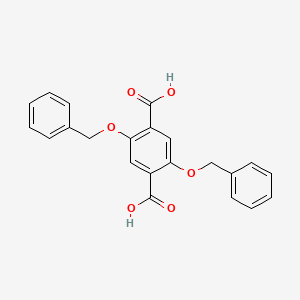
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
